molecular formula C17H23NO4 B184634 Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 167170-23-2

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B184634
M. Wt: 305.4 g/mol
InChI Key: DJNAOSVXYDYKKU-UHFFFAOYSA-N
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Description

“Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23NO4. It has a molecular weight of 305.4 g/mol. This compound is a derivative of N-Boc piperazine .

properties

IUPAC Name

benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)12-15-10-6-7-11-18(15)17(20)22-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNAOSVXYDYKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565774
Record name Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

CAS RN

167170-23-2
Record name Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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